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molecular formula C11H9NO B8584185 1-formyl-2,3-dihydro-1H-indene-4-carbonitrile

1-formyl-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No. B8584185
M. Wt: 171.19 g/mol
InChI Key: FOWKAELGOOICFQ-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

5-Formyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile was prepared from 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile in an analogous fashion to that described above for the synthesis of 1-formyl-2,3-dihydro-1H-indene-4-carbonitrile (Steps B and C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[C:7]([C:12]#[N:13])=[CH:6][CH:5]=[CH:4][C:3]1=2.[CH:14](C1C2C=CC=C(C#N)C=2CC1)=[O:15]>>[CH:14]([CH:2]1[CH2:11][CH2:10][CH2:9][C:8]2[C:7]([C:12]#[N:13])=[CH:6][CH:5]=[CH:4][C:3]1=2)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=CC=C(C2CCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CCC=2C(=CC=CC12)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1C=2C=CC=C(C2CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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